molecular formula C8H8N2O2S B3318579 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1007875-84-4

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B3318579
CAS No.: 1007875-84-4
M. Wt: 196.23 g/mol
InChI Key: OMIYPNSNIFYHLI-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

Mode of Action

The compound interacts with its target, QcrB, leading to disruption of the electron transport chain. This interaction results in the inhibition of the mycobacterial cytochrome bcc-aa3 super complex .

Biochemical Pathways

The affected pathway is the electron transport chain in mycobacteria. By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include the cessation of essential cellular processes .

Pharmacokinetics

The compound has been shown to have good drug exposure in mice, with an AUC (0-24h) >11,700 ng·hr/mL and a >24 hr half-life . It was tolerable at >500 mg/kg in mice . The in vitro ADME properties (protein binding, CaCo-2, human microsomal stability and CYP450 inhibition) were determined for an outstanding compound of the series, ND-11543 .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the mycobacterial cytochrome bcc-aa3 super complex, leading to the disruption of the electron transport chain. This results in the cessation of essential cellular processes .

Action Environment

The compound is stable at room temperature . It decomposes under high temperature and acidic conditions . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its potential as an anti-tuberculosis agent further distinguishes it from other similar compounds .

Properties

IUPAC Name

2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5(2)13-8-9-3-6(7(11)12)10(4)8/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYPNSNIFYHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(N12)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216746
Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-84-4
Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007875-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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